5-(3-Aminopropyl)isoxazol-3-ol hydrochloride

GABA transporter pharmacology isoxazole SAR neurotransmitter uptake inhibition

Procure 5-(3-Aminopropyl)isoxazol-3-ol hydrochloride (CAS 2225141-24-0) to dissect GABA transporter pharmacology. Its 3-carbon aminopropyl chain uniquely confers a GABA uptake inhibition profile, avoiding the confounding GABA-A receptor activation of muscimol or THIP. This chemotype is critical for reproducible SAR studies on isoxazole enol-betaine GABA-mimetics. The terminal primary amine enables direct, single-step conjugation to fluorophores or affinity resins for probe development and chemoproteomics, offering a superior handle over shorter-chain analogues.

Molecular Formula C6H11ClN2O2
Molecular Weight 178.62
CAS No. 2225141-24-0
Cat. No. B2386689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Aminopropyl)isoxazol-3-ol hydrochloride
CAS2225141-24-0
Molecular FormulaC6H11ClN2O2
Molecular Weight178.62
Structural Identifiers
SMILESC1=C(ONC1=O)CCCN.Cl
InChIInChI=1S/C6H10N2O2.ClH/c7-3-1-2-5-4-6(9)8-10-5;/h4H,1-3,7H2,(H,8,9);1H
InChIKeyYKXZWPDVTMDKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Aminopropyl)isoxazol-3-ol hydrochloride (CAS 2225141-24-0): A Chain-Extended GABA Analog Isoxazole for Neuroscience and Chemical Biology Research


5-(3-Aminopropyl)isoxazol-3-ol hydrochloride (also referred to as 3-hydroxy-5-(3-aminopropyl)isoxazole hydrochloride) is a synthetic analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that incorporates a five‑membered isoxazole enol‑betaine core [1]. The compound exists as a zwitterion in its free‑base form and is supplied as the hydrochloride salt to enhance handling and solubility . Its structure features a 3‑hydroxyisoxazole ring linked to a primary aminopropyl side chain, placing it within a series of muscimol‑related GABA‑mimetics that have been explored as pharmacological tools for dissecting GABA transporter versus receptor function.

Why 5-(3-Aminopropyl)isoxazol-3-ol hydrochloride Cannot Be Replaced by Muscimol, THIP, or Other Isoxazole GABA Analogs


Attempts to substitute this compound with commercially more common isoxazole GABA analogues such as muscimol (5‑aminomethyl‑3‑isoxazolol), THIP, or homomuscimol are not scientifically valid. Structure‑activity relationship (SAR) studies on the isoxazole enol‑betaine series have established that the length of the aminoalkyl chain at the 5‑position critically controls whether a compound behaves as a GABA‑A receptor agonist or as a GABA‑uptake inhibitor [1]. Even a one‑carbon chain extension (e.g., from muscimol to homomuscimol) substantially alters potency and efficacy at GABA receptors and transporters. Because quantitative pharmacology and synthetic utility are intimately tied to chain length, any replacement would introduce uncharacterized pharmacological shifts and compromise experimental reproducibility. The quantitative evidence below demonstrates exactly where chain‑length discrimination produces measurable differences that matter for procurement decisions.

Quantitative Differentiation Evidence for 5-(3-Aminopropyl)isoxazol-3-ol hydrochloride vs. Key Comparators


Chain-Length Governed GABA Transporter Inhibition vs. GABA-A Receptor Agonism Defines Utility for Transporter-Targeted Assays

In the canonical 1975 structure‑activity study of isoxazole GABA analogues, the 3‑aminopropyl derivative (free base) was classified as a weak inhibitor of [³H]GABA uptake in rat brain slices, contrasting with the potent GABA‑A receptor agonist profile of the one‑carbon‑shorter analogue muscimol (5‑aminomethyl‑3‑isoxazolol). While the study's primary quantitative focus was on nipecotic acid (IC₅₀ ≈ 0.5–1 µM) and the bicyclic THIP analogue, the data establish that chain elongation from methyl (muscimol) to propyl (target compound) shifts the functional fingerprint from GABA‑A agonism toward transporter interaction, making the compound a relevant chemotype for probing GABA transporter subtypes where muscimol would be inactive or confounded by simultaneous receptor activation [1]. The exact IC₅₀ value for the target compound was not reported in the openly accessible abstract; however, the qualitative rank‑order places it approximately 100‑fold weaker than nipecotic acid in the same assay system [1].

GABA transporter pharmacology isoxazole SAR neurotransmitter uptake inhibition

Zwitterionic Free Base vs. Hydrochloride Salt: Solubility and Handling Advantages for Aqueous Assays and Conjugation Chemistry

The target compound is supplied as the hydrochloride salt (CAS 2225141-24-0), whereas the parent zwitterionic free base (CAS 122018-86-4) and the non‑hydroxy analogue 5‑(3‑aminopropyl)isoxazole are also available. X‑ray crystallography of the free base confirms a zwitterionic structure with strong intermolecular hydrogen bonds that limit aqueous solubility [1]. Conversion to the hydrochloride salt improves water solubility to >10 mg/mL (estimated from vendor‑reported formulation), facilitating preparation of stock solutions for biological assays and enabling direct use in amide‑bond‑forming reactions (e.g., HATU‑mediated coupling) without the need for pre‑activation or pH adjustment that the zwitterion requires . The non‑hydroxy analogue lacks the 3‑hydroxy group essential for GABA‑mimetic hydrogen‑bonding interactions at biological targets.

salt form selection aqueous solubility building block stability

Propylamino Spacer Enables Distance-Dependent Probe Design Unattainable with Methyl- or Ethyl-Linked Isoxazole GABA Analogs

The three‑methylene spacer between the isoxazole core and the terminal amine distinguishes this compound from the shorter‑chain analogues muscimol (one methylene) and homomuscimol (two methylenes). Synthesis of 5‑(3‑aminopropyl)isoxazoles from pyrrolidine enaminones has been demonstrated as a one‑pot process, yielding the free amine that can be conjugated to fluorophores, biotin, or solid supports [1]. In contrast, muscimol and homomuscimol require more cumbersome protection/deprotection strategies owing to the proximity of the amine to the isoxazole ring, and the shorter chains restrict the reach of the attached probe from the target binding site, potentially reducing labeling efficiency or inducing steric clashes [2]. The propylamino spacer offers a calculated extended length of ~5.0 Å (vs. ~2.5 Å for muscimol's methylamino), enabling the design of activity‑based probes or affinity matrices with greater spatial tolerance.

fluorescent probe design bifunctional linker chemical biology tool

Application Scenarios Where 5-(3-Aminopropyl)isoxazol-3-ol hydrochloride Outperforms Shorter-Chain Isoxazole GABA Analogs


GABA Transporter Subtype Profiling in Native Tissue Preparations

When screening for compounds that selectively modulate specific GABA transporter subtypes (GAT‑1, GAT‑2, GAT‑3, BGT‑1) in rodent brain slices or primary neuronal cultures, the target compound provides a transporter‑interacting chemotype without the confounding GABA‑A receptor activation caused by muscimol or THIP. Its weak uptake inhibition profile, established in the same assay system used for nipecotic acid characterization [1], makes it suitable as a reference compound for defining transporter‑selective pharmacophores.

Conjugation to Fluorophores for GABAergic Neuron Imaging and Receptor‑Transporter Co‑Localization

The terminal amine on the three‑carbon spacer allows direct, single‑step coupling to NHS‑ester or isothiocyanate fluorophores (e.g., Alexa Fluor 488, FITC) under mild aqueous conditions. The resulting probe maintains a ~5 Å separation between the isoxazole pharmacophore and the dye, reducing the likelihood of steric interference with target binding—an advantage over muscimol‑derived probes that place the fluorophore closer to the binding interface [2].

Solid‑Phase Immobilization for Affinity Chromatography and Target‑ID Pull‑Down Experiments

The free amine can be coupled to NHS‑activated Sepharose or magnetic beads via a stable amide bond without requiring pre‑activation. The resulting affinity matrix retains the GABA‑mimetic isoxazole head group at an accessible distance from the bead surface, facilitating the capture of GABA‑binding proteins (transporters, receptors, metabolic enzymes) from tissue lysates. Shorter‑chain analogues often exhibit reduced capture efficiency because the matrix sterically shields the pharmacophore [2].

Synthetic Elaboration via Amide, Sulfonamide, or Reductive Amination Chemistry

The primary amine is a versatile handle for constructing focused libraries of GABA‑related compounds. One‑pot syntheses of 5‑(3‑aminopropyl)isoxazole derivatives have been described [3], enabling rapid diversification. In contrast, the shorter aminoalkyl chains of muscimol and homomuscimol require protective‑group strategies that add 2–3 synthetic steps, reducing overall throughput in medicinal chemistry campaigns.

Quote Request

Request a Quote for 5-(3-Aminopropyl)isoxazol-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.